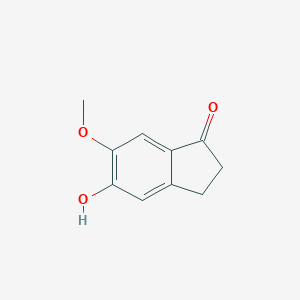

5-Hydroxy-6-methoxy-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-5-7-6(4-9(10)12)2-3-8(7)11/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACECGHQDQWBTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563757 | |

| Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127399-78-4 | |

| Record name | 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxy-6-methoxy-1-indanone synthesis from 3-(3-hydroxy-4-methoxyphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Hydroxy-6-methoxy-1-indanone, a valuable intermediate in medicinal chemistry, from 3-(3-hydroxy-4-methoxyphenyl)propionic acid. The core of this transformation is an intramolecular Friedel-Crafts acylation, a robust and widely utilized reaction for the formation of cyclic ketones. This document details the primary synthetic routes, reaction mechanisms, and experimental protocols. Quantitative data, including reaction yields and spectroscopic information, are presented in structured tables for clarity and comparative analysis. Furthermore, visual diagrams of the reaction mechanism and experimental workflow are provided to facilitate a deeper understanding of the synthesis process.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its substituted indanone core is a privileged scaffold found in numerous compounds with therapeutic potential. The starting material for this synthesis, 3-(3-hydroxy-4-methoxyphenyl)propionic acid, also known as dihydroferulic acid, is a naturally occurring phenolic compound that has been studied for its own biological activities, including antioxidant and metabolic-regulating properties.[1][2][3][4]

The conversion of 3-(3-hydroxy-4-methoxyphenyl)propionic acid to this compound is achieved through an intramolecular Friedel-Crafts acylation.[5][6][7][8][9][10] This reaction involves the cyclization of the propionic acid side chain onto the aromatic ring, facilitated by a strong acid catalyst. The most common and effective catalysts for this transformation are polyphosphoric acid (PPA) and trifluoromethanesulfonic acid.[11][12][13][14][15] This guide will focus on these two primary methods, providing detailed experimental procedures and comparative data.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid is first activated by the strong acid catalyst to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a six-membered ring intermediate. Subsequent deprotonation re-aromatizes the ring and yields the final indanone product.

Caption: Intramolecular Friedel-Crafts acylation of 3-(3-hydroxy-4-methoxyphenyl)propionic acid.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using trifluoromethanesulfonic acid and a general protocol for polyphosphoric acid.

Method 1: Trifluoromethanesulfonic Acid Catalyzed Cyclization

This method is reported to proceed with high efficiency and a straightforward workup.[11]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3.0 g (16 mmol) of 3-(3-hydroxy-4-methoxyphenyl)propionic acid in 14 mL of trifluoromethanesulfonic acid at 0 °C.

-

Stir the solution at 0 °C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

Upon completion of the reaction, carefully pour the mixture into 50 mL of ice water.

-

Allow the product to fully precipitate from the aqueous solution.

-

Collect the resulting light pink solid by vacuum filtration.

-

Wash the solid three times with 10 mL of distilled water.

-

Dry the purified solid to obtain this compound.[11]

Method 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization

Polyphosphoric acid is a widely used reagent for intramolecular Friedel-Crafts acylations, typically affording good yields.[16][17]

General Procedure:

-

Heat polyphosphoric acid to approximately 60-80 °C to reduce its viscosity.

-

Add 3-(3-hydroxy-4-methoxyphenyl)propionic acid to the preheated PPA with vigorous stirring.

-

Heat the reaction mixture to a temperature between 80-120 °C and maintain for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and carefully pour it onto crushed ice with stirring.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any residual acid.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Quantitative Data

The following table summarizes the reported yields for the synthesis of this compound and related indanones via intramolecular Friedel-Crafts acylation.

| Catalyst | Starting Material | Product | Yield (%) | Reference |

| Trifluoromethanesulfonic Acid | 3-(3-hydroxy-4-methoxyphenyl)propionic acid | This compound | 95% | [11] |

| Polyphosphoric Acid | Various 3-arylpropionic acids | Various 1-indanones | 60-90% | [16] |

Characterization Data

Proper characterization of the starting material and the final product is crucial for confirming the success of the synthesis.

3-(3-hydroxy-4-methoxyphenyl)propionic acid

| Property | Data |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| ¹³C NMR | Available from commercial suppliers.[16] |

This compound

| Property | Data |

| CAS Number | 127399-78-4[1][11] |

| Molecular Formula | C₁₀H₁₀O₃[1][11] |

| Molecular Weight | 178.18 g/mol [1][11] |

| Appearance | Light pink solid[11] |

| ¹H NMR | Spectrum available from commercial suppliers.[12] |

| ¹³C NMR | Data not readily available in public literature. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-(3-hydroxy-4-methoxyphenyl)propionic acid via intramolecular Friedel-Crafts acylation is an efficient and reliable process. The use of trifluoromethanesulfonic acid offers a high-yield, one-step procedure. While polyphosphoric acid also serves as an effective catalyst, the trifluoromethanesulfonic acid method appears to be superior in terms of reported yield. This guide provides the necessary technical details for researchers to successfully perform this synthesis and characterize the resulting product, facilitating further research and development in medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. BJOC - Helicene synthesis by Brønsted acid-catalyzed cycloaromatization in HFIP [(CF3)2CHOH] [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0189372) [np-mrd.org]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar [semanticscholar.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound(127399-78-4) 1H NMR [m.chemicalbook.com]

- 13. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 15. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 16. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 5-Hydroxy-6-methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties of 5-Hydroxy-6-methoxy-1-indanone. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes its core chemical identity and presents standardized experimental protocols for determining its key physicochemical characteristics.

Core Chemical Properties

This compound, with the CAS Number 127399-78-4, is a substituted indanone derivative.[1] Indanones are a class of compounds recognized for a wide range of biological activities.[2][3] The fundamental identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 127399-78-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][4] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Light pink solid (as per a synthesis protocol) | [5] |

| Spectroscopic Data | ¹H NMR, IR, and MS data are reportedly available from chemical suppliers. | [6] |

Note: Specific quantitative properties such as melting point, boiling point, solubility, pKa, and logP for this compound are not readily found in surveyed scientific literature. The following sections provide detailed, standardized protocols for the experimental determination of these essential parameters.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for determining the primary physicochemical properties of a solid organic compound like this compound.

The melting point is a critical indicator of a substance's purity.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt at lower temperatures and over a broader range.[8]

Protocol: Capillary Method using a Digital Apparatus (e.g., Mel-Temp)

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.[7]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount (approximately 1-2 mm in height) into the tube.[9] Tap the sealed end of the tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C per minute) to quickly find an approximate melting range. This saves time in the subsequent precise measurement.[9]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again with a slow ramp rate (1-2°C per minute).[9]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Logical Workflow for Compound Identification using Melting Point

Caption: Logic diagram for mixed melting point analysis.

Solubility is defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[11]

Protocol: Shake-Flask Method

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, ethanol, DMSO, acetone, ethyl acetate).

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.

-

Solvent Addition: Add a precise volume of the selected solvent to each vial. The order of preference for biological assays is often cell culture media, followed by DMSO, then ethanol.[12]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Ensure no solid particles are transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, it is a critical parameter influencing its solubility, absorption, and distribution.

Protocol: Potentiometric Titration

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[13]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low). A typical concentration is around 1 mM.[13] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[13]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[13]

-

Titration: For an acidic compound, titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).[13]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa can be determined from the inflection point of this sigmoid curve.[14] Specifically, the pKa is equal to the pH at the half-equivalence point.[15] The experiment should be repeated at least three times to ensure reproducibility.[13]

General Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel compound.

Caption: Workflow for physicochemical property determination.

Conclusion

While specific experimental values for the physicochemical properties of this compound are not prevalent in the public domain, its core identity is well-established. The standardized protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to perform these critical measurements in the laboratory. Such characterization is fundamental for understanding the compound's behavior in biological systems and for its potential development as a therapeutic agent.

References

- 1. scbt.com [scbt.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(127399-78-4) 1H NMR [m.chemicalbook.com]

- 7. studylib.net [studylib.net]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. westlab.com [westlab.com]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

5-Hydroxy-6-methoxy-1-indanone CAS number 127399-78-4

An In-depth Technical Guide to 5-Hydroxy-6-methoxy-1-indanone (CAS: 127399-78-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties and synthesis of this compound. Based on publicly available scientific literature, there is limited to no specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this particular compound. The discussion on potential biological relevance is based on the activities of structurally related 1-indanone derivatives.

Executive Summary

This compound is a substituted indanone, a class of compounds recognized for a wide range of biological activities. While this specific molecule is primarily available as a research chemical and synthetic intermediate, its structural motif is present in various pharmacologically active agents. This guide details the known physicochemical properties, spectroscopic data, and synthesis protocols for this compound. It also briefly touches upon the biological activities of the broader 1-indanone class to provide context for potential research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its identification, handling, and use in synthetic and analytical applications.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 127399-78-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| IUPAC Name | 5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | [2] |

| SMILES | COC1=C(C=C2CCC(=O)C2=C1)O | [2] |

| InChI | InChI=1S/C10H10O3/c1-13-10-5-7-6(4-9(10)12)2-3-8(7)11/h4-5,12H,2-3H2,1H3 | [2] |

| Predicted XlogP | 1.3 | [2] |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 3 | N/A |

| Rotatable Bond Count | 1 | N/A |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information on the molecule's size and shape in the gas phase, which is useful in mass spectrometry-based analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.07027 | 133.9 |

| [M+Na]⁺ | 201.05221 | 143.8 |

| [M-H]⁻ | 177.05571 | 137.9 |

| [M+NH₄]⁺ | 196.09681 | 156.8 |

| [M]⁺ | 178.06244 | 135.2 |

| Data sourced from PubChemLite.[2] |

Spectroscopic Data Summary

Synthesis and Experimental Protocols

The synthesis of 1-indanone scaffolds is well-documented, typically involving intramolecular Friedel-Crafts reactions.

Synthesis Workflow

The primary route to this compound involves the acid-catalyzed cyclization of a substituted 3-phenylpropionic acid precursor. This workflow is a common and efficient method for constructing the indanone core.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Cyclization of 3-(3-Hydroxy-4-methoxyphenyl)propionic acid

This protocol is adapted from a general procedure for the synthesis of 2,3-dihydroinden-1-ones.[4]

Materials:

-

3-(3-Hydroxy-4-methoxyphenyl)propionic acid (Starting material)

-

Trifluoromethanesulfonic acid (Reagent and solvent)

-

Ice water

-

Distilled water

Procedure:

-

A solution of 3-(3-Hydroxy-4-methoxyphenyl)propionic acid (e.g., 3.0 g, 16 mmol) in trifluoromethanesulfonic acid (14 mL) is prepared in a suitable reaction vessel.

-

The solution is cooled to 0 °C and stirred for 30 minutes.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Upon completion of the reaction (monitored by an appropriate method such as TLC), the solution is carefully poured into ice water (50 mL).

-

A solid precipitate will form. The mixture is allowed to stand until precipitation is complete.

-

The solid is collected by filtration.

-

The collected solid is washed three times with distilled water (10 mL portions).

-

The final product, this compound, is dried to yield a solid powder.[4]

Expected Yield: This method has been reported to produce a yield of approximately 95%.[4]

Biological Activity and Potential Applications (Contextual)

As previously noted, no specific biological activities have been published for this compound itself. However, the 1-indanone scaffold is a privileged structure in medicinal chemistry. Derivatives have shown a broad range of biological activities, suggesting potential avenues of investigation for this compound.

General Activities of the 1-Indanone Class:

-

Anti-inflammatory: Certain 2-benzylidene-1-indanone derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]

-

Antiviral & Antibacterial: The indanone core is present in various compounds with reported antimicrobial and antiviral properties.[6][7]

-

Anticancer: Some derivatives have exhibited cytotoxic effects against cancer cell lines.[7] The related compound 5-methoxy-1-indanone has been assessed for its cytotoxic potential.

-

Neurological Conditions: Methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as potent antagonists for adenosine A₁ and A₂A receptors, which are targets for neurological conditions like Parkinson's disease.[8]

These examples highlight the therapeutic potential of the 1-indanone scaffold. This compound could serve as a valuable starting material or intermediate for the synthesis of novel derivatives aimed at these or other biological targets. Its specific substitution pattern (hydroxy and methoxy groups) offers sites for further chemical modification to explore structure-activity relationships (SAR).

Conclusion

This compound (CAS: 127399-78-4) is a well-characterized chemical compound with established synthesis protocols. While it currently serves primarily as a building block in organic synthesis and a research chemical, its core 1-indanone structure is of significant interest to the drug development community. The lack of specific biological data for this compound represents an opportunity for novel research, particularly in exploring its potential in the therapeutic areas where other indanone derivatives have shown promise. Future studies are required to elucidate any inherent biological activity and to explore its potential as a precursor for new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 127399-78-4 (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound(127399-78-4) 1H NMR [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scienceopen.com [scienceopen.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Profile of Hydroxy Methoxy Indanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Analogues

Due to the absence of publicly available spectroscopic data for 5-Hydroxy-6-methoxy-1-indanone, the following tables summarize the data for its close structural isomers, 5-methoxy-1-indanone and 6-methoxy-1-indanone, to serve as a reference.

1H NMR Spectral Data of Methoxy-1-indanone Analogues

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-Methoxy-1-indanone | CDCl3 | 7.66 (d, 1H), 6.89 (dd, 1H), 6.84 (d, 1H), 3.86 (s, 3H, -OCH3), 3.09 (t, 2H), 2.68 (t, 2H) |

| 6-Methoxy-1-indanone | CDCl3 | 7.35 (d, 1H), 7.29 (s, 1H), 7.08 (d, 1H), 3.85 (s, 3H, -OCH3), 3.01 (t, 2H), 2.65 (t, 2H) |

13C NMR Spectral Data of Methoxy-1-indanone Analogues

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-Methoxy-1-indanone | CDCl3 | 205.5, 165.2, 156.9, 126.8, 125.4, 115.6, 109.8, 55.7, 36.4, 25.9 |

| 6-Methoxy-1-indanone | CDCl3 | 207.2, 160.0, 147.2, 137.9, 125.1, 122.9, 106.1, 55.8, 31.1, 29.8 |

IR Spectral Data of Methoxy-1-indanone Analogues

| Compound | Technique | Key Absorptions (cm-1) |

| 5-Methoxy-1-indanone | KBr Wafer | 2960, 2920, 1700 (C=O), 1600, 1490, 1260, 1030 |

| 6-Methoxy-1-indanone | KBr Wafer | 2965, 2925, 1695 (C=O), 1610, 1480, 1250, 1040 |

Mass Spectrometry Data of Methoxy-1-indanone Analogues

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 5-Methoxy-1-indanone | Electron Ionization (EI) | 162 (M+) | 134, 105, 77 |

| 6-Methoxy-1-indanone | Electron Ionization (EI) | 162 (M+) | 134, 105, 77 |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for indanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the indanone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a clear solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

-

Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid indanone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Record the spectrum, typically in the range of 4000-400 cm-1.

-

Collect a background spectrum of the empty sample compartment to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch, C-O stretch, aromatic C-H stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the indanone sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

-

Data Acquisition (EI mode):

-

Introduce the sample into the ion source.

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak (M+), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for indanones include the loss of CO, alkyl radicals, and retro-Diels-Alder reactions.

-

Biological Context: Acetylcholinesterase Inhibition

Indanone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity makes them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[1]

Signaling Pathway and Mechanism of Action

The inhibition of acetylcholinesterase by an indanone derivative prevents the hydrolysis of acetylcholine, leading to an increased concentration of acetylcholine in the synaptic cleft. This enhances cholinergic signaling by promoting the activation of postsynaptic acetylcholine receptors.

Caption: Mechanism of Acetylcholinesterase Inhibition by an Indanone Derivative.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel indanone compound.

References

The Multifaceted Therapeutic Potential of Indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the therapeutic potential of indanone derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes relevant biological pathways and workflows to facilitate further research and drug development in this promising area.

Core Biological Activities and Quantitative Data

Indanone derivatives have demonstrated potent activities across a range of therapeutic targets. The following tables summarize the quantitative data (IC50 and MIC values) for representative indanone derivatives, offering a comparative overview of their efficacy.

Anticancer Activity

Indanone derivatives have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of tubulin polymerization and modulation of key signaling pathways like NF-κB.[1]

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.41 - 0.44 | [1][2] |

| COLO 205 (Colon) | 0.98 | [1][2] | ||

| KM 12 (Colon) | 0.41 | [1][2] | ||

| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [1] |

| HCT-116 (Colon) | 0.088 | [1] | ||

| THP-1 (Leukemia) | 0.12 | [1] | ||

| A549 (Lung) | 0.21 | [1] | ||

| Gallic Acid-based Indanone | - | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [1] |

| Benzylidene indanone 1 | - | Tubulin Polymerization | 0.63 | [3] |

Anti-inflammatory Activity

Several indanone derivatives exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] The NF-κB signaling pathway is a key target for these compounds.[5]

| Compound ID | Derivative Class | Assay | IC50 (nM) | Reference |

| IPX-18 | 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one | TNF-α release (HWB) | 298.8 | [5] |

| TNF-α release (PBMCs) | 96.29 | [5] | ||

| IFN-γ inhibition (HWB) | 217.6 | [5] | ||

| IFN-γ inhibition (PBMCs) | 103.7 | [5] | ||

| Basophil activation (FcεRI receptor) | 91.63 | [5] | ||

| RBL-2H3-degranulation | 98.52 | [5] | ||

| Compound 9 | Cinnamic acid-containing indanone | COX-2 Inhibition | 3.0 µM | [6] |

| Compound 10 | Cinnamic acid-containing indanone | COX-2 Inhibition | 2.4 µM | [6] |

| Compound 23 | Cinnamic acid-containing indanone | COX-2 Inhibition | 1.09 µM | [6] |

| Compound 2m | Ursodeoxycholic acid-cinnamic acid hybrid | NO Production (LPS-stimulated RAW264.7) | 7.70 µM | [6] |

Neuroprotective Activity

Indanone derivatives have shown promise in the treatment of neurodegenerative diseases, primarily through the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO).[7][8]

| Compound ID | Target Enzyme | IC50 | Reference |

| Compound D28 | Acetylcholinesterase (AChE) | 0.0248 ± 0.0010 µM | [7][9] |

| Compound D29 | Acetylcholinesterase (AChE) | 0.0224 ± 0.0008 µM | [7][9] |

| Compound D30 | Acetylcholinesterase (AChE) | 0.0257 ± 0.0009 µM | [7][9] |

| C6-substituted indanones | Monoamine Oxidase B (MAO-B) | 0.001 - 0.030 µM | [8] |

| 2-heteroarylidene-1-indanones | Monoamine Oxidase B (MAO-B) | 0.0044 - 1.53 µM | [10] |

| 2-benzylidene-1-indanones | Monoamine Oxidase B (MAO-B) | <2.74 µM | [11] |

| Compound 5g | Monoamine Oxidase A (MAO-A) | 0.131 µM | [11] |

| Compound 6h | Acetylcholinesterase (AChE) | 3.65 nM | [12] |

| Compound 3b | Acetylcholinesterase (AChE) | 0.052 µM | [12] |

| Compound 12 | Acetylcholinesterase (AChE) | 17.41 ± 0.22 µM | [13] |

| Various derivatives | Butyrylcholinesterase (BChE) | 0.071 - 0.797 µM | [12] |

Antimicrobial Activity

Indanone derivatives have also been investigated for their antibacterial and antifungal properties, with some compounds showing promising minimum inhibitory concentrations (MICs).[14][15]

| Compound Class | Organism | MIC (µM) | Reference |

| Aurone and Indanone Derivatives | C. albicans, E. coli, S. aureus | 62.5 | [16] |

| Indanone Acetic Acid Derivatives | Gram-positive and Gram-negative bacteria, Fungal strains | - | [14] |

| Isoxazole fused 1-indanones (64k, 64l) | Escherichia coli, Bacillus subtilis | - | [15] |

| Isoxazole fused 1-indanones (64h, 64j) | Aspergillus niger, Penicillium notatum | - | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indanone derivatives.

In Vitro Anticancer and Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the indanone derivative and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

In Vitro Neuroprotective Activity Assessment

Principle: This method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM DTNB, and 50 µL of 50 mM Tris-HCl buffer (pH 8.0).

-

Compound Addition: Add 25 µL of different concentrations of the indanone derivative solution.

-

Enzyme Addition: Add 25 µL of 0.22 U/mL AChE solution to initiate the reaction.

-

Incubation and Measurement: Incubate the plate at 25°C for 10 minutes and measure the absorbance at 412 nm every 2 minutes for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the indanone derivative. The IC50 value is determined from the dose-response curve.

Principle: The activity of MAO-A and MAO-B is determined by measuring the production of hydrogen peroxide using a fluorometric method. In the presence of horseradish peroxidase (HRP), hydrogen peroxide reacts with a probe (e.g., Amplex Red) to produce the highly fluorescent resorufin.

Protocol:

-

Reaction Mixture: In a 96-well black plate, add the indanone derivative at various concentrations, recombinant human MAO-A or MAO-B enzyme, and HRP in a potassium phosphate buffer (pH 7.4).

-

Incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Reaction Initiation: Add the substrate (e.g., p-tyramine for MAO-A, benzylamine for MAO-B) and the fluorescent probe to initiate the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590-600 nm over time.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated, and the IC50 value is determined from the dose-response curve.

In Vitro Anti-inflammatory Activity Assessment: Inhibition of TNF-α and IL-6 Production

Principle: The anti-inflammatory activity is assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, TNF-α and IL-6, in macrophages (e.g., RAW 264.7 cells).

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the indanone derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control. The IC50 value can be determined from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the indanone derivative in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the indanone derivative at which there is no visible growth of the microorganism.

In Vivo Anticancer Activity: Ehrlich Ascites Carcinoma (EAC) Model

Principle: The EAC model is a widely used transplantable tumor model in mice to screen for potential anticancer agents. The efficacy of the compound is assessed by measuring the reduction in tumor volume, tumor cell growth, and an increase in the lifespan of the tumor-bearing mice.[17]

Protocol:

-

Tumor Inoculation: Inject EAC cells (e.g., 2 x 10⁶ cells) intraperitoneally into Swiss albino mice.

-

Compound Administration: After 24 hours of tumor inoculation, administer the indanone derivative intraperitoneally for a specified number of days. A control group receives the vehicle.

-

Monitoring: Monitor the mice daily for changes in body weight and survival.

-

Tumor Parameter Assessment: After the treatment period, sacrifice the mice and collect the ascitic fluid. Measure the total ascitic fluid volume and count the number of viable tumor cells.

-

Data Analysis: Calculate the percentage of tumor growth inhibition and the increase in lifespan.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic model of acute inflammation. Subplantar injection of carrageenan induces a biphasic edema. The initial phase is attributed to the release of histamine and serotonin, while the later phase is associated with the production of prostaglandins and other inflammatory mediators.[18]

Protocol:

-

Animal Groups: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the indanone derivative.

-

Compound Administration: Administer the indanone derivative or the standard drug orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

The biological activities of indanone derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key pathways and experimental workflows.

NF-κB Signaling Pathway in Inflammation and Cancer

Indanone derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer cell survival. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and pro-survival proteins.[19]

Caption: Inhibition of the NF-κB signaling pathway by an indanone derivative.

Mechanism of Tubulin Polymerization Inhibition

A key anticancer mechanism of some indanone derivatives is the inhibition of microtubule dynamics by binding to tubulin and preventing its polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Mechanism of tubulin polymerization inhibition by indanone derivatives.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial in vitro screening of indanone derivatives for their anticancer potential.

Caption: Workflow for in vitro anticancer screening of indanone derivatives.

Conclusion

Indanone derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models for cancer, inflammation, and neurodegenerative diseases underscores their potential for further development as therapeutic agents. This technical guide provides a comprehensive resource for researchers, summarizing key data, detailing essential experimental protocols, and visualizing underlying mechanisms to facilitate the advancement of indanone-based drug discovery programs. The continued exploration of this chemical scaffold holds significant promise for addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 19. researchgate.net [researchgate.net]

5-Hydroxy-6-methoxy-1-indanone: A Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-6-methoxy-1-indanone is a substituted indanone, a class of compounds recognized for a wide array of biological activities. While specific research on this particular molecule is limited, its structural features suggest potential applications in various therapeutic areas, including inflammation, neurodegenerative diseases, and infectious diseases. This technical guide provides a comprehensive overview of the available information on this compound and related analogues, focusing on its chemical properties, synthesis, potential biological activities, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar biochemicals.

Chemical Properties and Data

This compound is a small molecule with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[1] Its structure features a bicyclic system composed of a benzene ring fused to a five-membered ring containing a ketone group, with hydroxyl and methoxy substituents on the aromatic ring. These functional groups are crucial for its chemical reactivity and potential biological interactions.

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| CAS Number | 127399-78-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Synthesis

General Experimental Protocol: Synthesis of a Substituted 1-Indanone

This protocol is adapted from the synthesis of similar indanone derivatives and can serve as a starting point for the preparation of this compound.

Materials:

-

3-(3-hydroxy-4-methoxyphenyl)propanoic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄))

-

Anhydrous DCM

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Acid Chloride Formation: To a solution of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C. Add the Lewis acid catalyst portion-wise, maintaining the temperature below 5°C. Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature for 4-12 hours.

-

Work-up: Quench the reaction by carefully pouring the mixture into ice-cold 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Synthetic Workflow Diagram

Caption: General synthesis workflow for 1-indanones.

Potential Biological Activities and Quantitative Data

While direct biological data for this compound is scarce in the public domain, the broader class of indanone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.[2][4]

Potential as an Anti-Inflammatory Agent

Numerous 2-benzylidene-1-indanone derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5] Given the structural similarity, this compound could serve as a valuable scaffold for the development of novel anti-inflammatory agents.

Quantitative Data for Related Anti-Inflammatory Indanone Derivatives:

| Compound (Substituent on Benzylidene Ring) | Inhibition of TNF-α (%) at 10 µM | Inhibition of IL-6 (%) at 10 µM | Reference |

| 4'-methoxy | 48.6 | 61.6 | [5] |

| 4'-hydroxy, 3'-methoxy | 83.7 | 69.3 | [5] |

| 2',4',5'-trimethoxy | 26.5 | 67.9 | [5] |

Potential as an Adenosine Receptor Antagonist

Derivatives of 2-benzylidene-1-indanone with methoxy substitutions have been identified as potent antagonists of A₁ and A₂A adenosine receptors.[6] These receptors are implicated in various neurological conditions, suggesting a potential therapeutic avenue for compounds like this compound.

Quantitative Data for Related Adenosine Receptor Antagonist Indanone Derivatives:

| Compound (Substituent on Indanone Ring) | A₁ Receptor Kᵢ (nM) | A₂A Receptor Kᵢ (nM) | Reference |

| 5-methoxy | 3280 | 6320 | [6] |

| 5,6-dimethoxy | 4290 | 18020 | [6] |

Other Potential Activities

The indanone scaffold is a "privileged structure" in medicinal chemistry and has been associated with a variety of other biological activities, including:

-

Antiviral: Certain indanone derivatives have shown activity against various viruses.[2]

-

Anticancer: Some indanones exhibit cytotoxic effects against cancer cell lines.[2]

-

Neuroprotective: Indanone-based compounds are being investigated for the treatment of neurodegenerative diseases like Alzheimer's.[2]

-

Antimicrobial: Derivatives of 5,6-dimethoxy-1-indanone have shown promising antibacterial activity.[7]

Postulated Mechanism of Action and Signaling Pathways

Based on the activity of structurally related compounds, a plausible mechanism of action for this compound could involve the antagonism of adenosine receptors. Adenosine is a ubiquitous signaling molecule that exerts its effects through four G-protein coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.

Hypothetical Signaling Pathway: Adenosine Receptor Antagonism

Antagonism of the A₂A receptor, for example, can modulate downstream signaling cascades, including the cyclic AMP (cAMP) pathway. In immune cells, A₂A receptor activation typically leads to an increase in intracellular cAMP, which has an overall immunosuppressive effect. By blocking this receptor, an antagonist could potentially reverse this immunosuppression, which might be beneficial in certain therapeutic contexts.

Caption: Hypothetical antagonism of the A₂A adenosine receptor.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Anti-Inflammatory Assay: Measurement of TNF-α and IL-6

This protocol is based on the methodology used for testing 2-benzylidene-1-indanone derivatives.[5]

Cell Line:

-

RAW 264.7 murine macrophage cell line or primary murine peritoneal macrophages.

Materials:

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Adenosine Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human A₁ or A₂A adenosine receptor

-

Radioligand (e.g., [³H]DPCPX for A₁ or [³H]ZM241385 for A₂A)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, radioligand at a concentration near its K₋d, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Kᵢ value.

Pharmacokinetics and Toxicity

Currently, there is no publicly available data on the absorption, distribution, metabolism, excretion (ADME), or toxicology profile of this compound. For related methoxy-indanones, general hazard statements include warnings for acute toxicity if swallowed, in contact with skin, or if inhaled.[8][9]

Recommendations for Future Research

To fully assess the therapeutic potential of this compound, further studies are essential, including:

-

In vitro ADME profiling: To determine metabolic stability, plasma protein binding, and potential for drug-drug interactions (e.g., CYP450 inhibition).

-

In vivo pharmacokinetic studies: To understand the compound's absorption, distribution, and clearance in animal models.

-

In vitro and in vivo toxicology studies: To assess potential cytotoxicity, genotoxicity, and other adverse effects.

Conclusion

This compound belongs to a class of compounds with significant and diverse biological activities. While specific data for this molecule is limited, the available information on related indanone derivatives suggests its potential as a valuable starting point for the development of new therapeutics, particularly in the areas of inflammation and neurological disorders. This technical guide provides a framework for researchers to begin exploring the properties and potential applications of this promising biochemical. Further investigation is warranted to fully elucidate its pharmacological profile.

References

- 1. scbt.com [scbt.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

A Technical Guide to the Solubility of 5-Hydroxy-6-methoxy-1-indanone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Hydroxy-6-methoxy-1-indanone, a key intermediate in various synthetic pathways. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a detailed framework for researchers to determine its solubility profile. It includes a qualitative solubility prediction based on the molecule's structural features, comprehensive experimental protocols for quantitative solubility determination, and a standardized template for data presentation. This guide is intended to be a practical resource for laboratory professionals engaged in the research and development of methodologies involving this compound.

Introduction

This compound (CAS No. 127399-78-4) is an aromatic ketone containing hydroxyl and methoxy functional groups.[1] Its structural complexity suggests a nuanced solubility profile across various solvents, a critical parameter for its application in organic synthesis, purification, and formulation development. Understanding the solubility of this compound is fundamental for designing efficient reaction conditions, developing robust purification strategies, and formulating for biological assays.

Qualitative Solubility Prediction

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound possesses both polar and non-polar characteristics, which will dictate its interaction with different solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor.[2][3] The ketone (C=O) and methoxy (-OCH₃) groups can also act as hydrogen bond acceptors.[3] These features suggest that this compound is likely to have some solubility in polar protic solvents. However, the relatively large non-polar aromatic ring and hydrocarbon backbone will limit its aqueous solubility.[4][5] Generally, the solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions with the polar carbonyl group of the indanone.[5] Solvents like DMSO and DMF are powerful solubilizing agents for a wide range of organic molecules and are expected to effectively dissolve this compound. Acetone, being a ketone itself, is also anticipated to be a good solvent.

-

Non-Polar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): The indanone ring system provides significant non-polar character. Therefore, the compound is expected to be soluble in many common organic solvents. Solubility in highly non-polar solvents like hexanes might be more limited compared to solvents with some degree of polarity like diethyl ether or toluene.

Quantitative Solubility Determination: Experimental Protocols

To obtain precise solubility values, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol establishes the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Acetone, Toluene, Dichloromethane) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Prepare a series of dilutions of the filtered saturated solution with the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve should be prepared using known concentrations of the compound.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison between different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | ||

| Methanol | |||

| Ethanol | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ||

| N,N-Dimethylformamide (DMF) | |||

| Acetonitrile | |||

| Acetone | |||

| Non-Polar | Dichloromethane (DCM) | ||

| Toluene | |||

| Diethyl Ether | |||

| Hexanes |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

While direct quantitative solubility data for this compound is not currently published, this guide provides a robust framework for its determination. The qualitative assessment suggests that the compound will exhibit a versatile solubility profile, being soluble in many common polar aprotic and non-polar organic solvents, with limited solubility in water. The provided experimental protocols, data presentation template, and workflow visualization are designed to assist researchers in generating reliable and reproducible solubility data, which is essential for the continued development and application of this important chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. quora.com [quora.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. tutorchase.com [tutorchase.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Technical Guide: Stability and Storage of 5-Hydroxy-6-methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Hydroxy-6-methoxy-1-indanone (CAS No. 127399-78-4). Due to the limited availability of direct stability data for this specific compound, this guide integrates information from structurally related molecules, general principles of phenolic and ketone chemistry, and established protocols for pharmaceutical stability studies.

Physicochemical Properties and Storage Recommendations

Proper storage is critical to maintain the integrity of this compound. The following recommendations are based on data from similar indanone derivatives and general best practices for phenolic compounds.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage | To minimize thermal degradation and potential oxidative processes. |

| 2-8°C for short-term storage | Suitable for routine use to limit degradation while allowing for easier access. | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The phenolic hydroxyl group is susceptible to oxidation. |

| Light | Protect from light | Phenolic compounds can be light-sensitive and undergo photodegradation. |

| Moisture | Store in a tightly sealed container in a dry environment | To prevent hydrolysis and potential moisture-mediated degradation. |

Stability Profile and Potential Degradation Pathways

The chemical structure of this compound, featuring a phenolic hydroxyl group at the 5-position, a methoxy group, and a ketone, dictates its stability profile. The 5-hydroxy-substituted indan scaffold is known to be susceptible to degradation.

Inherent Instability of 5-Hydroxyindans

Research on related hydroxy-1-aminoindans has shown that 5-hydroxy analogues are inherently unstable, particularly as free bases. This instability is attributed to the facile oxidation of the hydroquinone-like ring system to form a reactive p-quinone methide intermediate. This intermediate is highly electrophilic and can react with nucleophiles or polymerize, leading to significant degradation.

Predicted Degradation Pathways

Based on its chemical structure, this compound is likely to degrade under the following conditions:

-

Oxidative Stress: The primary degradation pathway is expected to be oxidation of the phenolic hydroxyl group. This can be initiated by atmospheric oxygen, light, or oxidizing agents, leading to the formation of colored degradation products via a quinone methide intermediate.

-

Acidic and Basic Conditions: While the indanone ring itself is relatively stable, extreme pH conditions can catalyze enolization or other reactions. The phenolic group's reactivity is also pH-dependent.

-

Thermal Stress: Elevated temperatures can accelerate oxidative degradation and other decomposition reactions.

-

Photolytic Stress: Exposure to UV or visible light can provide the energy to initiate photo-oxidative degradation pathways.

The following diagram illustrates the predicted primary degradation pathway for this compound under oxidative stress.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

The following diagram outlines the logical workflow for conducting a forced degradation study.

Detailed Methodologies

The following are generalized protocols for stress testing. The concentration of the stressor and the duration of exposure may need to be adjusted based on the observed degradation. The goal is to achieve 5-20% degradation of the parent compound.

Table 2: Proposed Parameters for Forced Degradation Studies

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve 1 mg/mL of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl. Incubate at room temperature and at 60°C. Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis. |

| Base Hydrolysis | Dissolve 1 mg/mL of the compound in a suitable organic solvent and dilute with 0.1 M NaOH. Incubate at room temperature. Due to the potential instability of the phenolic group in base, elevated temperatures may not be necessary. Sample at shorter time intervals (e.g., 0.5, 1, 2, 4 hours). Neutralize samples before analysis. |

| Oxidation | Dissolve 1 mg/mL of the compound in a suitable organic solvent and dilute with 3% H₂O₂. Incubate at room temperature, protected from light. Sample at various time points (e.g., 2, 4, 8, 24 hours). |

| Thermal Degradation | Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) with and without humidity control. Also, prepare a solution of the compound (e.g., in methanol/water) and store at 60°C. Sample at various time points (e.g., 1, 3, 7, 14 days for solid; 8, 24, 48 hours for solution). |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this class of compounds.

Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the 254-280 nm range). A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing.

Conclusion

The Therapeutic Potential of Substituted Indanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted indanones, a class of organic compounds characterized by a fused benzene and cyclopentanone ring system, have emerged as a significant scaffold in medicinal chemistry. The versatility of the indanone core allows for extensive chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted indanones, focusing on their anticancer, neuroprotective, and anti-inflammatory properties. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of crucial signaling pathways to facilitate a comprehensive understanding of their mechanisms of action.

Core Biological Activities and Quantitative Data